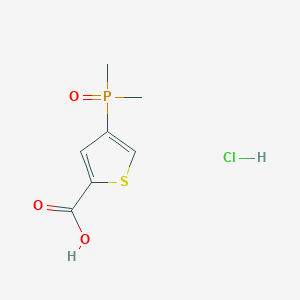
(2S)-2-amino-3-(butane-1-sulfonamido)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is a chemical compound known for its significant role in medical and pharmaceutical research. It is a derivative of propanoic acid and contains a sulfonamide group, which is known for its biological activity. This compound is often used in the synthesis of various drugs and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves several steps. One common method includes the reaction of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled temperature and pH conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency in the product quality .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds that have different biological activities .
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it can inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, which is crucial in the formation of blood clots .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(butane-1-sulfonamido)propanoic acid: A closely related compound with similar chemical properties but without the hydrochloride group.
Tirofiban: A compound with a similar structure and mechanism of action, used as an antiplatelet agent.
Uniqueness
(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Propiedades
Fórmula molecular |
C7H17ClN2O4S |
|---|---|
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(butylsulfonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O4S.ClH/c1-2-3-4-14(12,13)9-5-6(8)7(10)11;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
Clave InChI |
MTZGACOPNHPETD-RGMNGODLSA-N |
SMILES isomérico |
CCCCS(=O)(=O)NC[C@@H](C(=O)O)N.Cl |
SMILES canónico |
CCCCS(=O)(=O)NCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)



![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
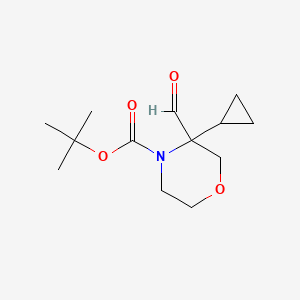
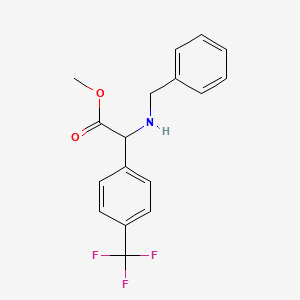
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)

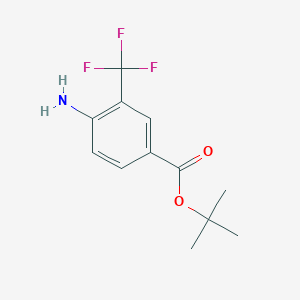
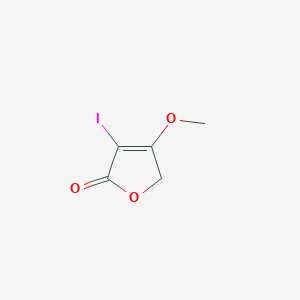
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
